2,6-Bis(trifluormethyl)benzoylchlorid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,6-bis(trifluoromethyl)benzoyl chloride involves multiple steps and various chemical reactions. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, was achieved through bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene, with a total yield of 61.7% . The synthesis process was optimized by adjusting the amount of sulfuric acid and the reaction temperature during bromination, as well as the amount of dimethyl sulfoxide and the reaction temperature during chlorination .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups has been characterized using various techniques. For example, the X-ray crystallographic characterization of complexes with ligands containing pyridine units, such as 1,2-bis(2-pyridylethynyl)benzene, reveals the planarity of the ligand and the coordination geometry around the metal centers . Similarly, the solid-state structure of a molecular salt derived from 2,6-bis(benzimidazol-2-yl)pyridine was determined by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds varies depending on the substituents and the reaction conditions. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines undergo quantitative reactions with silver triflate or trimethylsilyl triflate to yield products with covalent interactions . In contrast, reactions of aryl(trifluoromethyl)bismuth compounds with benzoylpyridinium chloride selectively yield the corresponding phenone .

Physical and Chemical Properties Analysis

Compounds containing the 2,6-bis(trifluoromethyl)benzoyl moiety exhibit a range of physical and chemical properties. For example, novel polyimides derived from 2,6-bis(4-aminophenoxy-4'-benzoyl)pyridine showed exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208 to 324°C . These polyimides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements . Another study reported the synthesis of polyimides from a dianhydride monomer containing the pyridine moiety, which resulted in materials with good solubility, thermal stability, and mechanical properties .

Wissenschaftliche Forschungsanwendungen

Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2,6-Bis(trifluormethyl)benzoylchlorid, mit Fokus auf sechs einzigartige Felder:

Organische Synthese

This compound wird in der organischen Synthese häufig als Reagenz eingesetzt. Seine einzigartige Struktur, die zwei Trifluormethylgruppen aufweist, macht es wertvoll, diese Gruppen in verschiedene organische Moleküle einzuführen. Dies kann die physikalischen und chemischen Eigenschaften der resultierenden Verbindungen erheblich verändern und ihre Stabilität, Lipophilie und Bioverfügbarkeit verbessern .

Pharmazeutische Zwischenprodukte

In der pharmazeutischen Industrie dient this compound als Zwischenprodukt bei der Synthese verschiedener Medikamente. Die Trifluormethylgruppen können die metabolische Stabilität und die pharmakokinetischen Eigenschaften von pharmazeutischen Verbindungen verbessern, wodurch sie effektiver und länger anhaltender werden .

Materialwissenschaften

Diese Verbindung wird auch bei der Entwicklung fortschrittlicher Materialien verwendet. Ihre Einarbeitung in Polymere und andere Materialien kann deren thermische Stabilität, chemische Beständigkeit und mechanische Eigenschaften verbessern. Dies macht sie nützlich bei der Herstellung von Hochleistungsmaterialien für verschiedene industrielle Anwendungen .

Landwirtschaftliche Chemikalien

Im Bereich der Agrochemikalien wird this compound bei der Synthese von Herbiziden, Insektiziden und Fungiziden eingesetzt. Das Vorhandensein von Trifluormethylgruppen kann die Wirksamkeit und Umweltstabilität dieser Chemikalien erhöhen, wodurch sie beim Schutz von Pflanzen effektiver werden .

Analytische Chemie

In der analytischen Chemie wird diese Verbindung als Derivatisierungsmittel eingesetzt. Es kann mit verschiedenen Analyten reagieren, um Derivate zu bilden, die mit Techniken wie Gaschromatographie und Massenspektrometrie leichter nachweisbar und quantifizierbar sind. Dies erhöht die Empfindlichkeit und Genauigkeit analytischer Methoden .

Synthese fluorierter Verbindungen

This compound ist ein wichtiges Reagenz bei der Synthese fluorierter Verbindungen. Diese Verbindungen sind aufgrund ihrer einzigartigen Eigenschaften wie hoher Elektronegativität und thermischer Stabilität in verschiedenen Bereichen wie Pharmazie, Agrochemie und Materialwissenschaften wichtig .

Safety and Hazards

“2,6-Bis(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

“2,6-Bis(trifluoromethyl)benzoic acid”, a related compound, has been used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique . This suggests potential future directions for the use of “2,6-Bis(trifluoromethyl)benzoyl chloride” in similar applications.

Wirkmechanismus

Target of Action

It’s known to be used as an organic intermediate in synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.

Mode of Action

It’s known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl groups and benzoyl chloride moiety likely play key roles in these reactions.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is soluble in water, though it reacts with water . These properties could influence its absorption and distribution in a biological system.

Result of Action

It’s known to be corrosive and can cause severe skin burns and eye damage . This suggests that the compound can have significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)benzoyl chloride. For instance, the compound is known to form explosive mixtures with air on intense heating and emit hazardous combustion gases or vapors in the event of fire . Therefore, it’s crucial to handle and store the compound in a well-ventilated place and keep the container tightly closed .

Eigenschaften

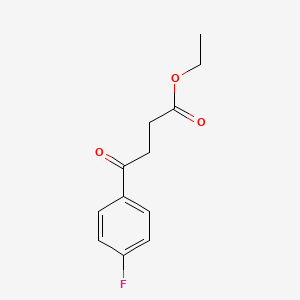

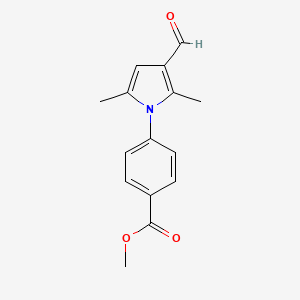

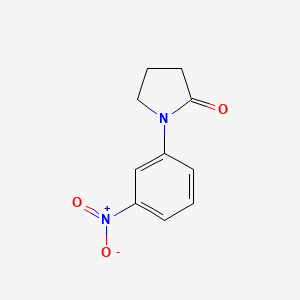

IUPAC Name |

2,6-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMCJGTVZMBTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371147 | |

| Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53130-44-2 | |

| Record name | 2,6-Bis(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53130-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

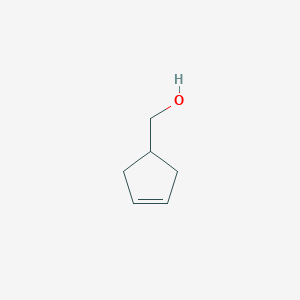

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

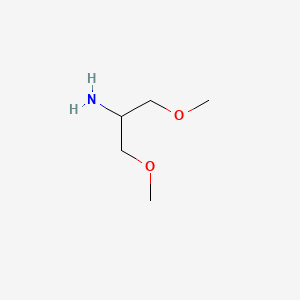

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)